N-(2-吡啶-3-基嘧啶-4-基)-3,5-双(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including diabetes, obesity, and cancer.
科学研究应用
用于癌症治疗的 HDAC 抑制剂
与所讨论化合物在结构上类似的化合物 MGCD0103 是一种同工型选择性小分子组蛋白去乙酰化酶 (HDAC) 抑制剂,显示出作为抗癌药物的希望。它选择性抑制 HDAC 1-3 和 11,阻断癌细胞增殖并诱导细胞凋亡。该化合物已在体内显示出显着的抗肿瘤活性,并已进入临床试验 (Zhou 等,2008)。
用于癫痫和疼痛治疗的 KCNQ2/Q3 钾离子通道开放剂
一系列 N-吡啶基苯甲酰胺 KCNQ2/Q3 钾离子通道开放剂,包括与所讨论化合物在结构上类似的化合物,已被发现具有治疗癫痫和疼痛的潜力。这些化合物已在动物模型中显示出活性,但由于不可接受的毒性,有些化合物并未在开发中进一步发展 (Amato 等,2011)。
生物学重要结构的合成
通过新颖的无金属氧化 N-N 键形成策略,由 N-(吡啶-2-基)苯并咪酰胺合成 1,2,4-三唑并[1,5-a]吡啶,证明了该化合物在构建生物学重要结构中的作用 (Zheng 等,2014)。
慢性粒细胞白血病中的抗肿瘤酪氨酸激酶抑制剂
氟马替尼是一种用于治疗慢性粒细胞白血病 (CML) 的抗肿瘤酪氨酸激酶抑制剂,其结构与所讨论的化合物相似。它目前正在中国进行 I 期临床试验,并已显示出人类的不同代谢途径 (Gong 等,2010)。
NF-κB 和 AP-1 基因表达抑制剂
已经研究了与所讨论化合物在结构上相关的化合物抑制 NF-κB 和 AP-1 转录因子介导的转录的能力,这对于改善潜在的口服生物利用度具有重要意义 (Palanki 等,2000)。
芳香族聚酰胺和聚酰亚胺的合成
该化合物已被用于合成新型聚酰亚胺和聚酰胺,证明了其在开发具有高热稳定性和良好机械性能的材料中的重要性 (Yang 和 Lin,1995)。
作用机制
Target of Action
TCMDC-124516, also known as N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
The compound interacts with PfCLK3 by binding to it. The co-crystal structure of PfCLK3 with the reversible inhibitor TCMDC-124516 has been solved . This interaction facilitates the rational design of covalent inhibitors of this validated drug target .
Biochemical Pathways
The primary biochemical pathway affected by TCMDC-124516 is the RNA splicing pathway of the malaria parasite . PfCLK3, the target of TCMDC-124516, plays a crucial role in the processing of parasite RNA . Disruption of this pathway leads to compromised survival of the parasite .
Pharmacokinetics
It is suggested that the compound has the potential to rapidly clear the parasite, indicating good bioavailability .
Result of Action
The action of TCMDC-124516 results in the inhibition of PfCLK3, which disrupts the RNA splicing pathway of the malaria parasite . This disruption compromises the survival of the parasite, leading to its clearance .
Action Environment
It is worth noting that the effectiveness of antimalarial drugs can be influenced by factors such as the parasite’s resistance to drugs, the stage of the parasite’s life cycle, and the patient’s immune response .
属性
IUPAC Name |
N-(2-pyridin-3-ylpyrimidin-4-yl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F6N4O/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)16(29)28-14-3-5-26-15(27-14)10-2-1-4-25-9-10/h1-9H,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKCSDULBJZIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019151 |
Source
|
Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
866143-29-5 |
Source
|
Record name | N-[2-(pyridin-3-yl)pyrimidin-4-yl]-3,5-bis(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。